4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are cyclic organic molecules in which one or more of the atoms in the ring are elements other than carbon, such as nitrogen, oxygen, or sulfur. ijnrd.org Their significance in chemical sciences, particularly in medicinal chemistry, is immense. Over 85% of all biologically active chemical entities contain at least one heterocyclic ring. ijnrd.orgnih.gov These structures are fundamental components of essential biological molecules, including the nucleic acids (DNA and RNA), vitamins, and hormones. jmchemsci.com
The presence of heteroatoms confers unique physicochemical properties upon these molecules, such as polarity, hydrogen bonding capacity, and specific spatial arrangements, which are critical for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov This makes them indispensable scaffolds in drug discovery, contributing to treatments for a wide array of diseases, including cancer, infections, and cardiovascular disorders. ijnrd.org The versatility of heterocyclic compounds allows for the fine-tuning of a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Overview of Pyrimidine (B1678525) Scaffolds in Research
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry and medicinal chemistry. mdpi.comsemanticscholar.org It is most famously known as the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA. mdpi.comsemanticscholar.org This inherent biological relevance means that pyrimidine analogues can readily interact with biomolecules within the cell. nih.gov
In drug discovery, the pyrimidine scaffold is considered a "privileged structure" due to its presence in a multitude of approved therapeutic agents. nih.govingentaconnect.com Its synthetic accessibility and the ease with which it can be functionalized at multiple positions allow for the creation of large, diverse libraries of compounds for screening. mdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer: 5-Fluorouracil is a widely used chemotherapy agent. semanticscholar.orghumanjournals.com
Antiviral: Zidovudine (AZT) is a key drug in HIV treatment. semanticscholar.org
Antimicrobial: Trimethoprim is an antibiotic that inhibits dihydrofolate reductase. humanjournals.comwjarr.com
Kinase Inhibition: Many modern targeted cancer therapies feature a pyrimidine core to inhibit protein kinases. nih.gov
The pyrimidine ring's ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets contribute to its frequent use in the development of novel therapeutic agents. mdpi.com
Overview of Pyrrolidine (B122466) Scaffolds in Research
The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. nih.govnih.gov Unlike flat, aromatic rings, the pyrrolidine scaffold is non-planar and possesses a three-dimensional structure, a feature of growing importance in drug design. nih.govresearchgate.net This 3D geometry allows for a more precise spatial arrangement of substituents, enabling a better fit into the binding pockets of target proteins. nih.gov
Key features that make the pyrrolidine scaffold significant in research include:
Stereochemistry: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of distinct stereoisomers. The specific stereochemistry of a molecule can dramatically influence its biological activity and safety profile. nih.govnih.gov
Natural Abundance: The pyrrolidine motif is found in many natural products, particularly alkaloids, and is the core of the amino acid proline. frontiersin.org
Physicochemical Properties: As a saturated heterocycle, it can improve properties like aqueous solubility and provide a robust framework for exploring chemical space beyond traditional flat aromatic structures. nih.gov
The pyrrolidine ring is a component of numerous approved drugs and is investigated for a wide range of therapeutic applications, including anticancer, antiviral, antidiabetic, and central nervous system (CNS) disorders. nih.govfrontiersin.org
Rationale for Investigating 4-(Pyrrolidin-2-yl)pyrimidine (B9266) Dihydrochloride (B599025) and Analogues
The investigation into molecules such as 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is predicated on the strategic combination of two highly valuable heterocyclic scaffolds. The fusion of a pyrimidine ring with a pyrrolidine ring creates a hybrid structure with the potential for novel biological activity. While specific research on this compound is not extensively detailed in publicly available literature, the rationale for its investigation can be inferred from extensive research on its close analogues.
The primary rationale is the pursuit of potent and selective inhibitors of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. nih.gov The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds in the ATP-binding pocket of these enzymes. researchgate.net The pyrrolidine moiety, attached at the 4-position of the pyrimidine, serves as a versatile scaffold to introduce diversity and explore the solvent-exposed regions of the kinase active site. Its 3D structure and available stereoisomers can be used to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Research on related 2,4-substituted pyrimidine derivatives has demonstrated significant potential. For instance, studies on 2-anilino-4-(pyrrol-3-yl)pyrimidine analogues have identified potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.net The table below summarizes the activity of a lead compound from this analogous series.
| Compound Analogue | Target Kinase | Activity (IC50) |
|---|---|---|
| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivative | CDK2/cyclin A | 0.018 µM |
| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivative | CDK4/cyclin D1 | 0.035 µM |
This data is for structurally related analogues and is presented to illustrate the rationale for investigating the pyrrolidinyl-pyrimidine scaffold as kinase inhibitors. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyrrolidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-7(10-4-1)8-3-5-9-6-11-8;;/h3,5-7,10H,1-2,4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRWIPGZGRLGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955499-78-1 | |
| Record name | 4-(pyrrolidin-2-yl)pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Pyrrolidin 2 Yl Pyrimidine Dihydrochloride and Its Derivatives
Established Synthetic Routes to the Pyrrolidinyl Pyrimidine (B1678525) Core
The construction of the 4-(pyrrolidin-2-yl)pyrimidine (B9266) core is typically achieved through multi-step synthetic sequences that allow for the controlled introduction of substituents and the desired stereochemistry. These routes often involve the separate synthesis of the pyrimidine and pyrrolidine (B122466) moieties, followed by their coupling.
Multi-Step Synthesis Approaches
Multi-step syntheses provide the flexibility to build complex molecular architectures like 4-(pyrrolidin-2-yl)pyrimidine. A general retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N bond linking the pyrimidine and pyrrolidine rings. This leads to two key synthons: a suitably functionalized pyrimidine and a pyrrolidine derivative.
Nucleophilic Substitution Reactions in Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The pyrimidine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, which facilitates the displacement of leaving groups by nucleophiles. wikipedia.org This reactivity is fundamental to the synthesis of 4-(pyrrolidin-2-yl)pyrimidine.
In a typical synthetic scheme, a 4-halopyrimidine (e.g., 4-chloropyrimidine) serves as the electrophile. The nucleophile is a protected pyrrolidine derivative, such as N-Boc-2-aminomethylpyrrolidine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side reactions. The general mechanism involves the addition of the nucleophile to the electron-deficient pyrimidine ring to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group to restore aromaticity. nih.gov
A variety of nitrogen nucleophiles can be employed in this reaction, including primary and secondary amines. For example, the synthesis of 4-methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine was achieved by reacting 2,4-dichloro-6-methylpyrimidine (B20014) with pyrrolidine in the presence of triethylamine. nih.gov This highlights the utility of nucleophilic substitution for introducing pyrrolidinyl moieties onto the pyrimidine core.
| Electrophile | Nucleophile | Product |
| 4-Chloropyrimidine | Pyrrolidine | 4-(Pyrrolidin-1-yl)pyrimidine |
| 2,4-Dichloropyrimidine | 2-Methylpyrrolidine | 2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine |
| 4,6-Dichloropyrimidine | (R)-2-Aminomethylpyrrolidine | 4-Chloro-6-(((R)-pyrrolidin-2-yl)methylamino)pyrimidine |
Condensation Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring itself is often accomplished through condensation reactions. The most common and versatile method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg This approach allows for the construction of a wide variety of substituted pyrimidines.
For the synthesis of a precursor to 4-(pyrrolidin-2-yl)pyrimidine, one could envision a strategy where a β-ketoester or a related 1,3-dielectrophile is condensed with an appropriate N-C-N building block. For instance, the reaction of ethyl acetoacetate (B1235776) with an amidine hydrochloride in the presence of a base will yield a 2-substituted-4-hydroxy-6-methylpyrimidine. The hydroxyl group can then be converted to a leaving group, such as a chloride, to facilitate subsequent nucleophilic substitution with a pyrrolidine derivative.
Recent advances in pyrimidine synthesis have explored multicomponent reactions, which allow for the rapid assembly of complex pyrimidine structures in a single step. mdpi.comorganic-chemistry.org For example, a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl2, provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org
| 1,3-Dicarbonyl Compound | N-C-N Reagent | Resulting Pyrimidine |
| Diethyl malonate | Urea | Barbituric acid |
| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |
| Ethyl 3-oxobutanoate | Benzamidine | 4-Hydroxy-6-methyl-2-phenylpyrimidine |
Pyrrolidine Ring Formation Methodologies
One common approach involves the cyclization of linear precursors. For example, a γ-amino ketone or a related derivative can undergo intramolecular reductive amination to form the pyrrolidine ring. nih.gov Another powerful method is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines.
For the specific synthesis of 2-substituted pyrrolidines, several strategies are available. The reduction of proline or its derivatives provides a straightforward route to chiral 2-substituted pyrrolidines. mdpi.com Alternatively, 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org Biocatalytic approaches, such as the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, have also emerged as powerful and sustainable methods. nih.gov
| Starting Material(s) | Reaction Type | Product |
| γ-Haloamine | Intramolecular cyclization | Pyrrolidine |
| 5-Aminopentan-2-one | Intramolecular reductive amination | 2-Methylpyrrolidine |
| Sarcosine and an alkene | 1,3-Dipolar cycloaddition | Substituted pyrrolidine |
| ω-Chloroketone and an amine donor | Transaminase-catalyzed cyclization | Chiral 2-substituted pyrrolidine nih.gov |
Advanced Synthetic Strategies
To access specific stereoisomers of 4-(pyrrolidin-2-yl)pyrimidine and its derivatives, advanced synthetic strategies, particularly asymmetric synthesis, are employed. These methods are crucial for the preparation of enantiomerically pure compounds for biological evaluation.
Asymmetric Synthesis of Chiral Pyrrolidinyl Pyrimidine Derivatives
The asymmetric synthesis of chiral pyrrolidinyl pyrimidine derivatives can be approached in several ways. One strategy involves the use of a chiral pool starting material, such as L-proline or D-proline, to introduce the desired stereochemistry in the pyrrolidine ring. The chiral pyrrolidine derivative is then coupled with the pyrimidine moiety as described in the previous sections.
Another powerful approach is the use of asymmetric catalysis. This can involve the enantioselective synthesis of the pyrrolidine ring, for example, through a catalytic asymmetric 1,3-dipolar cycloaddition. researchgate.net Organocatalysis has emerged as a particularly valuable tool for the asymmetric synthesis of substituted pyrrolidines. mdpi.comnih.gov For instance, diarylprolinol silyl (B83357) ethers have been shown to be effective catalysts for the asymmetric functionalization of aldehydes, which can be precursors to chiral pyrrolidines. nih.gov
Furthermore, asymmetric transformations can be performed on the pyrimidine ring itself. For example, a highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides has been reported, providing chiral pyrimidine-substituted cyclopropanes which can serve as versatile intermediates for the synthesis of more complex chiral molecules. rsc.org
| Chiral Source/Catalyst | Reaction | Key Feature |
| L-Proline | Multi-step synthesis from the chiral pool | Readily available and inexpensive chiral starting material. mdpi.com |
| Chiral Lewis Acid | Asymmetric 1,3-dipolar cycloaddition | Catalytic control of stereochemistry. |
| Diarylprolinol silyl ether | Organocatalytic Michael addition | High enantioselectivities for the formation of pyrrolidine precursors. nih.gov |
| Chiral Rhodium Catalyst | Asymmetric hydrogenation of a pyrrole (B145914) precursor | Direct formation of a chiral pyrrolidine ring. |
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine and Pyrrolidine Functionalization
Transition metal catalysis is indispensable for the functionalization of heterocyclic cores. nih.govresearchgate.net For derivatives of 4-(pyrrolidin-2-yl)pyrimidine, these reactions can be used to introduce a wide variety of substituents onto either the pyrimidine or the pyrrolidine ring, enabling the synthesis of diverse compound libraries.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are routinely used to functionalize halogenated pyrimidines. For instance, a 2-chloro-4-(pyrrolidin-2-yl)pyrimidine derivative could be coupled with various boronic acids (Suzuki reaction) to introduce aryl or heteroaryl groups at the C-2 position. Directing group-assisted C-H activation has also emerged as a powerful strategy for regioselective functionalization, potentially allowing for the modification of the pyrimidine C-5 position or even specific C-H bonds on the pyrrolidine ring. researchgate.net
Table 2: Illustrative Transition Metal-Catalyzed Reactions for Functionalization This table outlines potential applications of common coupling reactions to a generic pyrrolidinyl pyrimidine scaffold.
| Reaction Type | Substrate | Reagent | Catalyst System | Potential Product |
| Suzuki Coupling | 2-Chloro-4-(pyrrolidin-2-yl)pyrimidine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-(pyrrolidin-2-yl)pyrimidine |
| Heck Coupling | 5-Bromo-4-(pyrrolidin-2-yl)pyrimidine | Alkene | Pd(OAc)₂, P(o-tol)₃ | 5-Alkenyl-4-(pyrrolidin-2-yl)pyrimidine |
| Buchwald-Hartwig | 6-Chloro-4-(pyrrolidin-2-yl)pyrimidine | Amine | Pd₂(dba)₃, BINAP | 6-Amino-4-(pyrrolidin-2-yl)pyrimidine |
| C-H Arylation | 4-(N-Boc-pyrrolidin-2-yl)pyrimidine | Aryl halide | Pd(OAc)₂, PCy₃ | 5-Aryl-4-(N-Boc-pyrrolidin-2-yl)pyrimidine |
Green Chemistry Principles in Synthesis of Pyrrolidinyl Pyrimidine Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact. rasayanjournal.co.inresearchgate.net Traditional methods for pyrimidine synthesis often rely on hazardous reagents and solvents. kuey.net Green approaches focus on improving efficiency and safety through methods like microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, and the use of recyclable catalysts. rasayanjournal.co.inkuey.netpowertechjournal.com
For the synthesis of pyrrolidinyl pyrimidine analogues, multicomponent reactions (MCRs), such as the Biginelli reaction, offer a highly efficient and atom-economical route to the pyrimidine core. researchgate.net Performing these reactions under microwave irradiation or solvent-free "grindstone" conditions can significantly reduce reaction times and energy consumption while minimizing waste. powertechjournal.comresearchgate.net The use of safer, renewable solvents (e.g., ethanol, water) and heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of these synthetic routes. researchgate.netkuey.net The environmental impact of a synthesis can be quantified using metrics like the E-factor (Environmental factor), which measures the mass of waste generated per mass of product. kuey.net Green methodologies strive to minimize this value. kuey.net
Chemical Reactivity and Derivatization
The chemical reactivity of 4-(pyrrolidin-2-yl)pyrimidine is dictated by the electronic properties of both the π-deficient pyrimidine ring and the electron-donating pyrrolidine substituent.
Electrophilic Aromatic Substitution on Pyrimidine Ring Systems
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in Such reactions are significantly more difficult compared to benzene (B151609) or even pyridine (B92270). researchgate.net When substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net
The presence of an electron-donating group, such as the amino group of the pyrrolidine ring at the C-4 position, can partially mitigate this deactivation and facilitate electrophilic attack at the C-5 position. researchgate.net Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation, while still requiring forcing conditions, would be expected to yield 5-substituted derivatives of 4-(pyrrolidin-2-yl)pyrimidine. The N-H of the pyrrolidine would likely require protection (e.g., as a Boc-carbamate) before subjecting the molecule to strong electrophilic or acidic conditions.
Nucleophilic Reactions at the Pyrimidine Core
In contrast to its inertness towards electrophiles, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. wikipedia.org Nucleophilic substitution is facilitated at the electron-deficient C-2, C-4, and C-6 positions, especially when a good leaving group (e.g., a halide) is present at one of these positions. bhu.ac.in
For a derivative such as 2,6-dichloro-4-(pyrrolidin-2-yl)pyrimidine, sequential and regioselective displacement of the chlorine atoms by various nucleophiles (e.g., amines, alkoxides, thiolates) would be a viable strategy for generating a wide range of analogues. The C-4 position is generally the most activated site for nucleophilic attack, followed by the C-2 and C-6 positions. stackexchange.com Frontier molecular orbital theory suggests the LUMO coefficient is highest at C-4, making it the preferred site for initial attack. stackexchange.com Direct nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the pyrimidine ring is also possible, typically occurring at the C-4 position, followed by rearomatization. wikipedia.org
Table 3: Summary of Chemical Reactivity
| Reaction Type | Position(s) on Pyrimidine Ring | Reactivity | Notes |
| Electrophilic Substitution | C-5 | Low, but enhanced by C-4 substituent | Requires activating groups and often harsh conditions. researchgate.net |
| Nucleophilic Substitution | C-2, C-4, C-6 | High | Requires a good leaving group; C-4 is typically most reactive. wikipedia.orgbhu.ac.instackexchange.com |
| Nucleophilic Addition | C-4, C-6, C-2 | Moderate to High | Often occurs with strong nucleophiles like organometallics. wikipedia.org |
Modifications of the Pyrrolidine Moiety
The secondary amine of the pyrrolidine ring in 4-(pyrrolidin-2-yl)pyrimidine derivatives serves as a versatile handle for various chemical modifications, including N-alkylation and N-acylation. These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
N-Alkylation:
The nitrogen atom of the pyrrolidine ring can be readily alkylated using various alkylating agents. These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common alkylating agents include alkyl halides (such as methyl iodide, ethyl bromide) and other electrophilic species. The choice of solvent and base is crucial for achieving high yields and selectivity. For instance, reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or triethylamine.
A general scheme for the N-alkylation of a 4-(pyrrolidin-2-yl)pyrimidine derivative is as follows:
| Entry | Alkylating Agent (R-X) | Base | Solvent | Product |
| 1 | Methyl iodide | K₂CO₃ | DMF | 4-(1-Methylpyrrolidin-2-yl)pyrimidine |
| 2 | Ethyl bromide | Et₃N | Acetonitrile | 4-(1-Ethylpyrrolidin-2-yl)pyrimidine |
| 3 | Benzyl bromide | K₂CO₃ | DMF | 4-(1-Benzylpyrrolidin-2-yl)pyrimidine |
N-Acylation:
N-acylation of the pyrrolidine nitrogen introduces an amide functionality, which can significantly alter the compound's properties, such as its hydrogen bonding capabilities and metabolic stability. This transformation is typically achieved by reacting the 4-(pyrrolidin-2-yl)pyrimidine derivative with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.
A general scheme for the N-acylation of a 4-(pyrrolidin-2-yl)pyrimidine derivative is as follows:
| Entry | Acylating Agent (R-COCl) | Base | Solvent | Product |
| 1 | Acetyl chloride | Pyridine | Dichloromethane | 1-(2-(Pyrimidin-4-yl)pyrrolidin-1-yl)ethan-1-one |
| 2 | Benzoyl chloride | Et₃N | Dichloromethane | Phenyl(2-(pyrimidin-4-yl)pyrrolidin-1-yl)methanone |
| 3 | Acetic anhydride | Pyridine | Dichloromethane | 1-(2-(Pyrimidin-4-yl)pyrrolidin-1-yl)ethan-1-one |
Oxidation Reactions of Pyrrolidinyl Pyrimidine Derivatives
Oxidation reactions on the pyrrolidinyl pyrimidine scaffold can target either the pyrrolidine or the pyrimidine ring, depending on the oxidizing agent and the reaction conditions. These transformations can lead to the introduction of new functional groups or the modification of the ring systems themselves.
Oxidation of the pyrimidine ring can be challenging due to its electron-deficient nature. However, under specific conditions with powerful oxidizing agents, transformation to N-oxides or other oxidized species can be achieved.
More commonly, the pyrrolidine ring is susceptible to oxidation. For instance, the secondary amine can be oxidized, or C-H bonds within the ring can be functionalized through oxidative processes. The presence of the pyrimidine ring can influence the regioselectivity of these oxidations. Specific oxidizing agents are chosen based on the desired transformation. For example, mild oxidizing agents might be used for the conversion of the secondary amine to a nitroxide radical, while stronger agents could lead to ring-opening or the formation of lactams.
| Substrate | Oxidizing Agent | Reaction Conditions | Major Product(s) |
| 4-(Pyrrolidin-2-yl)pyrimidine | m-CPBA | Dichloromethane, 0 °C to rt | 4-(1-Oxidopyrrolidin-2-yl)pyrimidine |
| 4-(Pyrrolidin-2-yl)pyrimidine | KMnO₄ | Acetone/Water, cold | Ring-opened products |
Functional Group Interconversions on the Pyrrolidinyl Pyrimidine Scaffold
Functional group interconversions (FGIs) are crucial for the late-stage diversification of the 4-(pyrrolidin-2-yl)pyrimidine scaffold. These transformations allow for the modification of existing functional groups on either the pyrimidine or the pyrrolidine ring, or on substituents attached to them.
For example, if the pyrimidine ring is substituted with a halogen, this can be a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Similarly, a nitro group on the pyrimidine ring can be reduced to an amino group, which can then be further functionalized.
On the pyrrolidine moiety, if it is derived from hydroxyproline, the hydroxyl group can be converted to other functionalities. For instance, it can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or esterified.
A deconstruction-reconstruction strategy for pyrimidine diversification has also been reported. This involves the transformation of pyrimidines into their corresponding N-arylpyrimidinium salts, which can then be cleaved by a nucleophile like pyrrolidine to form a vinamidinium salt intermediate. This intermediate can then be used in various heterocycle-forming reactions. researchgate.net
| Starting Material | Reagent(s) | Product | Transformation |
| 4-Chloro-6-(pyrrolidin-2-yl)pyrimidine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-6-(pyrrolidin-2-yl)pyrimidine | Suzuki Coupling |
| 2-Amino-4-(pyrrolidin-2-yl)pyrimidine | NaNO₂, HCl; then CuBr | 2-Bromo-4-(pyrrolidin-2-yl)pyrimidine | Sandmeyer Reaction |
| Ethyl 2-(pyrimidin-4-yl)pyrrolidine-1-carboxylate | LiAlH₄ | (2-(Pyrimidin-4-yl)pyrrolidin-1-yl)methanol | Ester Reduction |
Advanced Spectroscopic and Structural Elucidation of Complex Pyrrolidinyl Pyrimidine Constructs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complex Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For complex structures like 4-(pyrrolidin-2-yl)pyrimidine (B9266), both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are crucial.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a molecule such as a 2-substituted pyrrolidine (B122466), the protons on the pyrrolidine ring (α, β, and γ positions) would present as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the substituent and the ring's conformation. For instance, the proton at the C2 position, being adjacent to both the nitrogen atom and the pyrimidine (B1678525) ring, would appear at a characteristically downfield chemical shift. The aromatic protons on the pyrimidine ring would appear as distinct signals in the aromatic region of the spectrum, with their coupling patterns revealing their relative positions.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a substituted pyrrolidinyl pyrimidine, distinct signals would be expected for each carbon in the pyrrolidine and pyrimidine rings. The chemical shifts provide insight into the electronic environment of each carbon. For example, carbons of the pyrimidine ring, being part of an aromatic and electron-deficient system, resonate at lower field compared to the sp³-hybridized carbons of the saturated pyrrolidine ring.
Two-dimensional NMR techniques are vital for assigning these signals accurately and determining stereochemistry. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of connectivity within the pyrrolidine ring and the pyrimidine ring. The Nuclear Overhauser Effect (NOE) is particularly powerful for stereochemical assignment. By measuring through-space interactions between protons, the relative orientation of substituents on the pyrrolidine ring can be determined, for example, differentiating between cis and trans isomers in related 2,5-disubstituted pyrrolidines.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Moiety Data is hypothetical and based on typical chemical shifts for similar structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrolidine C2-H | 4.1 - 4.5 (m) | 60 - 65 |
| Pyrrolidine C3-H₂ | 1.9 - 2.3 (m) | 23 - 28 |
| Pyrrolidine C4-H₂ | 1.8 - 2.2 (m) | 22 - 27 |
| Pyrrolidine C5-H₂ | 3.2 - 3.6 (m) | 45 - 50 |
| Pyrrolidine N-H | 8.5 - 9.5 (br s) | - |
| Pyrimidine H | 7.0 - 9.0 (m) | 120 - 160 |
Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For novel pyrrolidinyl pyrimidine constructs, MS is employed throughout the synthesis and purification process to monitor reaction progress and confirm the identity of the final product.
In techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form a molecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition with high accuracy. For 4-(Pyrrolidin-2-yl)pyrimidine, the exact mass of the [M+H]⁺ ion would be a primary piece of evidence for its successful synthesis.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pathways are often characteristic of the compound's structure. For pyrimidine derivatives, common fragmentation patterns include the cleavage of substituent groups and the characteristic rupture of the pyrimidine ring itself. sapub.orgsphinxsai.com The fragmentation of the pyrrolidine ring would also produce specific daughter ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the pyrrolidinyl and pyrimidine moieties. nih.govnih.gov
Table 2: Expected Mass Spectrometry Fragmentation for a Pyrrolidinyl Pyrimidine Structure Values are hypothetical and represent plausible fragmentation pathways.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | N/A |
| [M+H - C₄H₈N]⁺ | Pyrimidine ring fragment | Loss of the pyrrolidine side chain |
| [M+H - C₄H₃N₂]⁺ | Pyrrolidine ring fragment | Loss of the pyrimidine side chain |
| Various | Smaller fragments | Further cleavage of rings and substituents |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For a compound like 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (B599025), the IR spectrum would reveal key information about its structure.
The presence of the pyrrolidine and pyrimidine rings would be indicated by a series of characteristic bands. C-H stretching vibrations from the aliphatic pyrrolidine ring typically appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to a set of sharp absorption bands in the 1600-1400 cm⁻¹ region. core.ac.ukresearchgate.net
As a dihydrochloride salt, the compound will contain protonated amine groups (N-H⁺). These groups give rise to broad and strong absorption bands in the region of 3200-2500 cm⁻¹, which is a characteristic feature of amine salts. The N-H bending vibrations can also be observed around 1600-1500 cm⁻¹. The presence of these bands provides clear evidence of the salt formation.
Table 3: Characteristic Infrared Absorption Bands for a Pyrrolidinyl Pyrimidine Dihydrochloride Structure Frequency ranges are typical for the indicated functional groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H⁺ (Amine Salt) | Stretching | 3200 - 2500 (broad, strong) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=N / C=C (Aromatic) | Stretching | 1600 - 1400 |
| N-H | Bending | 1600 - 1500 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for molecules with stereogenic centers like 2-substituted pyrrolidines.
For a compound like 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride, obtaining suitable single crystals would allow for the unambiguous determination of its solid-state conformation and packing. The analysis would reveal the exact geometry of both the pyrrolidine and pyrimidine rings. The pyrrolidine ring, being a five-membered ring, typically adopts a non-planar envelope or twist conformation, and X-ray diffraction can precisely define this.
Furthermore, the crystal structure would elucidate the nature of the intermolecular interactions, such as hydrogen bonding. In the case of a dihydrochloride salt, strong hydrogen bonds are expected between the chloride anions and the protonated nitrogen atoms of the pyrrolidine and pyrimidine rings. nih.govnih.gov These interactions dictate how the molecules pack in the crystal lattice. If the compound is chiral, crystallographic analysis using anomalous dispersion can also be used to determine its absolute stereochemistry without ambiguity.
Table 4: Illustrative Crystallographic Data for a Heterocyclic Hydrochloride Salt Data is representative of a typical small molecule organic salt crystal structure.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.1 |
| c (Å) | 18.4 |
| β (°) | 95.0 |
| Volume (ų) | 1550 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···Cl hydrogen bonds |
Preclinical Biological Activity and Mechanistic Studies of Pyrrolidinyl Pyrimidine Derivatives
In Vitro Biological Target Identification and Validation
In vitro studies are fundamental in identifying the specific molecular targets of novel chemical entities. For pyrrolidinyl pyrimidine (B1678525) derivatives, these investigations have centered on enzyme inhibition, receptor binding, and the modulation of specific signaling pathways.
Pyrrolidinyl pyrimidine derivatives have demonstrated notable inhibitory activity against several classes of enzymes, particularly kinases, phosphodiesterases, and cholinesterases.
Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it a common feature in many ATP-competitive kinase inhibitors nih.gov. A variety of derivatives have been synthesized and tested against a panel of kinases. For instance, certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed promising multi-targeted kinase inhibition mdpi.com. Compound 5k from this series emerged as a potent inhibitor of several kinases, with IC50 values comparable to the well-known inhibitor sunitinib mdpi.com. Another series of pyrrolo[2,3-d]pyrimidine derivatives was developed as covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), with compound 12i showing high potency and selectivity for the T790M mutant EGFR nih.gov. Derivatives have also been developed as inhibitors for Spleen Tyrosine Kinase (Syk) and RET kinase, showing potential for treating inflammatory diseases and certain cancers google.comnih.gov.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5k | EGFR | 40 | mdpi.com |
| Compound 5k | Her2 | 113 | mdpi.com |
| Compound 5k | VEGFR2 | 204 | mdpi.com |
| Compound 5k | CDK2 | 118 | mdpi.com |
| Compound 12i | EGFR (T790M mutant) | 0.21 | nih.gov |
| Compound 12i | EGFR (wild-type) | 22 | nih.gov |
| Compound 59 | RET-wt | Low nanomolar | nih.gov |
| Compound 59 | RET V804M | Low nanomolar | nih.gov |
| Sunitinib (Reference) | VEGFR2 | 261 | mdpi.com |
Phosphodiesterase (PDE) Inhibition: Pyrrolo[2,3-d]pyrimidine compounds have been studied for their effects on cAMP-hydrolyzing phosphodiesterases nih.gov. The inhibitory potency was found to be dependent on the substituents at various positions of the pyrrolo-pyrimidine nucleus nih.gov. The most potent compound identified in one study was 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde (9) , which exhibited non-competitive inhibition with respect to cAMP nih.gov. More recently, pyrrolopyrimidine derivatives have been developed as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in modulating the STING pathway nih.gov. Compound 18p showed high potency against ENPP1 with an IC50 of 25.0 nM nih.govresearchgate.net.
Hydrolase Inhibition (Cholinesterases): Derivatives containing pyrimidine and pyrrolidine (B122466) cores have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neuroinflammation nih.gov. Several tacrine-pyrrolidine and tacrine-pyrimidine hybrids emerged as potent inhibitors nih.gov. For example, a tacrine-pyrimidine hybrid (46 ) was the most potent inhibitor of eel AChE (eeAChE) with an IC50 value of 2 nM, while tacrine-pyrrolidine hybrids 36 and 38 also showed potent inhibition with IC50 values of 23 nM and 16 nM, respectively nih.gov.
The pyrrolidinyl pyrimidine scaffold has also been incorporated into compounds designed to interact with G protein-coupled receptors (GPCRs).
Neuropeptide Y5 (NPY Y5) Receptor: A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated for their ability to bind to NPY Y5 receptors, which are implicated in the regulation of food intake nih.gov. These efforts led to the identification of several potent Y5 antagonists, contributing to the development of a pharmacophore model for the human Y5 receptor nih.gov. While specific binding affinity values for these pyrrolo[3,2-d]pyrimidines are detailed in specialized literature, the studies confirm their potential as antiobesity agents by antagonizing this receptor nih.govnih.gov.
Chemokine Receptor CXCR4: The chemokine receptor CXCR4 is a target for various diseases, including cancer metastasis and HIV infection nih.gov. Novel CXCR4 antagonists based on a pyrrolidine scaffold have been designed and evaluated nih.gov. One representative compound, 46 , displayed a potent binding affinity to the CXCR4 receptor, with an IC50 of 79 nM in an assay competitively displacing a fluorescent antibody nih.gov. This compound also potently inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM, confirming its antagonist character nih.gov.
| Compound | Target Receptor | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| Compound 46 | CXCR4 | Competitive Binding (12G5 antibody displacement) | 79 nM | nih.gov |
| Compound 46 | CXCR4 | CXCL12-induced Calcium Flux Inhibition | 0.25 nM | nih.gov |
Beyond direct enzyme or receptor inhibition, the effects of pyrrolidinyl pyrimidine derivatives on specific signaling pathways have been investigated.
BMP2/SMAD1 Pathway: A series of pyrimidine derivatives were evaluated as potential bone anabolic agents. One compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , was identified as a potent agent that promotes osteogenesis nih.gov. Mechanistic studies showed that it exerts its bone-forming effect by upregulating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway nih.gov. Treatment with this compound led to enhanced phosphorylation of SMAD1, a key step in this pathway that regulates osteoblast differentiation nih.gov.
COX-2 and 5-LOX: To address neuroinflammation, derivatives containing pyrimidine and pyrrolidine cores were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) nih.gov. A pyrazoline-pyrimidine hybrid (23g ) and tacrine derivatives of (pyrrolidin-1-yl)benzenesulfonamide (31 , 38 ) displayed excellent in vitro COX-2 inhibition in the nanomolar range nih.gov. Several of these compounds also showed balanced inhibitory activity against both COX-2 and 5-LOX nih.govnih.gov.
Acetylcholinesterase and Butyrylcholinesterase: As mentioned in section 5.1.1, pyrimidine and pyrrolidine-containing compounds have been shown to be potent inhibitors of both AChE and BChE nih.govresearchgate.netnih.gov. This dual inhibition is a therapeutic strategy for conditions like Alzheimer's disease nih.govnih.gov. Tacrine-pyrimidine hybrid 46 and tacrine-pyrrolidine hybrid 38 were identified as particularly potent inhibitors of AChE nih.gov.
Mechanism of Action Elucidation
Understanding the precise mechanism of action is crucial for the further development of any therapeutic candidate. Studies on pyrrolidinyl pyrimidine compounds have begun to shed light on how they modulate biochemical pathways and elicit cellular responses.
The inhibitory actions of pyrrolidinyl pyrimidine derivatives on their molecular targets initiate a cascade of downstream effects on biochemical pathways. For example, the inhibition of kinases like EGFR, Her2, and VEGFR2 by compound 5k is linked to the induction of apoptosis in cancer cells mdpi.com. This is accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 mdpi.com.
In the context of bone formation, the pyrimidine derivative 18a activates the BMP2/SMAD1 pathway. This activation leads to the phosphorylation and nuclear translocation of SMAD1, which in turn stimulates the expression of crucial osteogenic genes like RUNX-2 and type 1 collagen, ultimately promoting osteoblast differentiation and bone mineralization nih.gov.
The ultimate effect of a compound's activity is its impact on cellular behavior. Pyrrolidinyl pyrimidine derivatives have been assessed in various non-human cell line models to characterize their cellular responses.
Anti-fibrotic Activity: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis nih.gov. Fourteen of the synthesized compounds showed better anti-fibrotic activities than the reference drug Pirfenidone nih.gov. The two most active compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) , exhibited IC50 values of 45.69 µM and 45.81 µM, respectively nih.gov. Further studies confirmed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline in the cell culture medium, indicating their potential as anti-fibrotic agents nih.gov.
Other Cellular Responses: In cancer cell lines, pyrrolidinyl pyrimidine derivatives have demonstrated significant effects. The CXCR4 antagonist 46 significantly mitigated CXCL12/CXCR4 mediated cell migration in a transwell invasion assay nih.gov. The EGFR inhibitor 12i selectively inhibited the proliferation of HCC827 cells, which harbor an EGFR activating mutation, with up to 493-fold greater efficacy compared to normal HBE cells nih.gov.
Interactions with Nucleic Acids and Proteins
The biological activity of pyrrolidinyl pyrimidine derivatives is fundamentally linked to their interactions with proteins and, in some contexts, nucleic acids. The pyrimidine ring itself is a key component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA nih.gov. This structural similarity suggests a potential for these compounds to interact with the machinery that processes nucleic acids. For instance, pyrrolidinyl peptide nucleic acids (PNAs), which incorporate a similar structural motif, have been shown to bind strongly and selectively to complementary DNA sequences, following Watson-Crick base-pairing rules nih.gov. Furthermore, the pyrimidine content of a DNA strand can significantly influence the stability and dissociation kinetics of RNA:DNA heteroduplexes nih.gov.
However, the most extensively documented mechanism of action for this class of compounds involves direct interaction with proteins, particularly protein kinases. The pyrrolo[2,3-d]pyrimidine nucleus is recognized as a deaza-isostere of adenine, the nitrogenous base of ATP nih.gov. This structural mimicry allows these compounds to act as ATP-competitive inhibitors for a variety of kinases nih.gov. By occupying the ATP-binding pocket of these enzymes, they block the transfer of phosphate to substrate proteins, thereby disrupting cellular signaling pathways nih.govescholarship.org. Mechanistic studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown that they have strong interactions with the hinge region and other residues within the kinase domain nih.gov. Some derivatives have been identified as multi-targeted kinase inhibitors capable of inducing apoptosis. This is achieved by modulating the expression levels of apoptotic proteins, such as increasing pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 mdpi.com. Other pyrrolidinyl pyrimidine derivatives have been developed as potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), where the pyrrolidine fragment binds to the crucial S1 pocket of the enzyme bohrium.comacs.org.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrrolidinyl pyrimidine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis is crucial for optimizing the potency and selectivity of these compounds.
Influence of Substituent Position and Nature on Biological Activity
The position and chemical nature of substituents on both the pyrimidine and pyrrolidine rings profoundly influence the biological activity of these derivatives nih.govresearchgate.net. Systematic modifications of the pyrimidine scaffold have demonstrated that even small changes can lead to significant differences in potency.
For example, in a series of pyrimidine-4-carboxamide derivatives developed as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications at three distinct positions (R₁, R₂, and R₃) were explored to optimize inhibitory activity acs.org. The study revealed that while changes to the R₁ substituent did not improve activity, suggesting it binds in a shallow lipophilic pocket, modifications at the R₃ position were critical. Replacing a morpholine group with various small alkylamines showed that a pyrrolidine substituent was the most effective, resulting in an almost four-fold increase in potency compared to a dimethylamine group acs.org. This highlights the specific and favorable interactions enabled by the pyrrolidine ring at this position.
The table below summarizes the influence of different R₃ substituents on the inhibitory potency (IC₅₀) against NAPE-PLD for a series of pyrimidine-4-carboxamide derivatives.
| Compound | R₃ Substituent | IC₅₀ (nM) |
| 81 | Dimethylamine | 110 |
| 71 | Piperidine | 130 |
| 72 | 3,3-Difluoropiperidine | 62 |
| 87 | Pyrrolidine | 30 |
| 1 | (S)-3-Hydroxypyrrolidine | 21 |
Data sourced from a study on pyrimidine-4-carboxamide derivatives acs.org.
These findings underscore that the pyrrolidine moiety is not merely a scaffold but an active contributor to the binding affinity, and its optimal placement is key to achieving high potency.
Stereochemical Effects on Biological Potency
Stereochemistry is a critical determinant of the biological activity of pyrrolidinyl pyrimidine derivatives. The pyrrolidine ring can contain up to four stereogenic centers, potentially leading to sixteen different stereoisomers nih.gov. These stereoisomers can exhibit vastly different biological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets like proteins nih.gov.
Research on pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, which act as EGFR and ErbB-2 inhibitors, has explicitly shown that the absolute stereochemical configuration of the molecule significantly impacts cellular potency nih.gov. Similarly, studies on nature-inspired chiral compounds have revealed that often only one specific isomer (e.g., the (5S, αS) isomer) displays significant biological activity, suggesting that processes like cellular uptake and target binding are stereoselective mdpi.com. The conformation of the pyrrolidine ring, influenced by inductive and stereoelectronic factors of its substituents, ultimately affects its pharmacological efficacy nih.gov. This principle is fundamental in drug design, where selecting the correct stereoisomer is often essential for achieving the desired therapeutic effect.
Fragment-Based Drug Discovery Considerations for the Pyrrolidinyl Pyrimidine Motif
The pyrrolidinyl pyrimidine motif is highly valuable in fragment-based drug discovery (FBDD), a strategy that uses small, low-molecular-weight compounds (fragments) to identify starting points for lead optimization youtube.comyoutube.comyoutube.com. The pyrrolidine scaffold is particularly well-suited for FBDD for several reasons.
First, its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a significant advantage over flat, aromatic systems nih.govnih.gov. This "3D character" is of great interest in the fragment community nih.gov. Second, appropriately substituted pyrrolidines can provide excellent coverage of functional vector space, offering multiple points for chemical modification during the fragment-to-lead optimization process nih.gov. The inherent stereochemistry of the pyrrolidine ring can also be leveraged to create homochiral fragments with predefined 3D shapes, further enhancing their utility in targeting specific protein pockets nih.gov. The FBDD approach allows for the efficient sampling of chemical space with a relatively small library of compounds, making it an accessible method for identifying novel lead structures beyond large pharmaceutical companies youtube.com.
In Vivo Preclinical Efficacy in Animal Models for Mechanistic Insight
For example, a series of pyrrolopyrimidine-based bumped kinase inhibitors (BKIs) were evaluated in a mouse model of acute toxoplasmosis. These compounds proved to be highly effective in treating the infection nih.gov. The in vivo studies also revealed important pharmacokinetic properties, demonstrating that small structural modifications to the BKI scaffold led to a wide range of plasma concentrations following oral administration, which correlated with their efficacy nih.gov.
In another study, pyridine-pyrimidine amides designed as microtubule polymerization inhibitors were tested in vivo. Pharmacokinetic experiments in animal models demonstrated their oral bioavailability, and efficacy models supported their potential for development as treatments for solid tumors nih.gov. These in vivo assays are critical for bridging the gap between in vitro potency and clinical utility, confirming that a compound can reach its target in sufficient concentrations to exert a therapeutic effect.
The table below presents efficacy data for selected pyrimidine-based compounds in mouse models.
| Compound Class | Animal Model | Endpoint | Efficacy Result |
| Pyrrolopyrimidine BKIs | Acute Toxoplasmosis | Survival | Highly effective at preventing mortality nih.gov |
| Pyridine-pyrimidine amides | Solid Tumor Xenograft | Tumor Growth Inhibition | Demonstrated in vivo efficacy nih.gov |
These preclinical animal studies are a mandatory step in drug development, providing the necessary evidence of efficacy and safety before a compound can be advanced to human clinical trials.
Role of Pyrrolidinyl Pyrimidine Scaffolds in Chemical Biology and Drug Discovery Research
Privileged Scaffold Concept in Medicinal Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.net This concept is a cornerstone of modern drug design, as these core structures can be systematically modified to create focused libraries of compounds with high affinity for specific targets. researchgate.netnih.gov Both pyridine (B92270) and pyrimidine (B1678525) are considered privileged scaffolds due to their prevalence in natural products, genetic material, and FDA-approved drugs. nih.govresearchgate.netdntb.gov.ua
The pyrrolo[2,3-d]pyrimidine nucleus, a fused version of the pyrrolidinyl pyrimidine scaffold, is a deaza-isostere of adenine, the nitrogenous base of ATP. nih.gov This structural similarity makes it an ideal candidate for designing ATP-competitive inhibitors for a vast array of enzymes, particularly kinases. nih.gov The application of such privileged structures is an effective strategy in drug design that often leads to the discovery of innovative hit and lead compounds. nih.gov The versatility of these scaffolds allows for structural modifications that can lead to compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-neurodegenerative effects. nih.govnih.gov
Design of Compound Libraries Based on Pyrrolidinyl Pyrimidine Core
The development of compound libraries built around a central core like pyrrolidinyl pyrimidine is a key strategy for identifying novel drug candidates. By systematically altering the substituents on the core scaffold, chemists can explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
A prominent approach involves structure-based drug design, where knowledge of the biological target's three-dimensional structure guides the synthesis of new derivatives. nih.gov For instance, lead optimization efforts have led to the discovery of novel series of 4-methylpyrido pyrimidinone (MPP) inhibitors of PI3Kα/mTOR. nih.govresearchgate.net Synthesis of these libraries often involves multi-step procedures starting from functionalized pyrimidine precursors, followed by cyclization and substitution reactions to introduce diversity. nih.govresearchgate.netnih.gov These synthetic routes are designed to be versatile, allowing for the creation of a diverse array of derivatives for biological screening. researchgate.net
Ligand Development and Target Probes
The pyrrolidinyl pyrimidine scaffold is exceptionally well-suited for the development of high-affinity ligands and molecular probes to study biological systems. Its structural features can be fine-tuned to achieve specific binding interactions with target proteins. mdpi.com The incorporation of different functional groups, such as halogen substituents, is a strategic approach aimed at developing inhibitors with enhanced potency and selectivity. mdpi.com
Derivatives of this scaffold have been extensively developed as ligands for protein kinases, which are crucial regulators of cell signaling. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus is present in many ATP-competitive kinase inhibitors. nih.gov Molecular docking and simulation studies are frequently used to understand the binding interactions between these ligands and their target enzymes, guiding further optimization. mdpi.comnih.gov For example, molecular modeling has revealed how specific substitution patterns on pyrrolopyrimidine derivatives allow for critical interactions within the DFG motif of kinases like PI3Kα. nih.gov This detailed understanding of binding modes is crucial for designing more effective and selective therapeutic agents.
Catalytic Applications of Pyrrolidinyl Pyrimidine Derivatives
While the primary focus of research on pyrrolidinyl pyrimidine derivatives has been in medicinal chemistry, their structural features also suggest potential applications in catalysis. Nitrogen-containing heterocyclic compounds are widely used as ligands in transition metal catalysis due to their ability to coordinate with metal centers and influence their reactivity and selectivity.
The synthesis of pyrimidine derivatives themselves often employs various catalytic methods, including the use of solid acid catalysts like p-toluene sulphonic acid (PTSA), nanoparticles, and various metal catalysts such as Cu(II), I₂, FeCl₃, and AlCl₃. mdpi.comnih.govmdpi.comorientjchem.org For example, bis(pyridodipyrimidines) have been synthesized and effectively used as redox catalysts for the oxidation of alcohols to ketones. nih.gov While the direct use of 4-(Pyrrolidin-2-yl)pyrimidine (B9266) dihydrochloride (B599025) as a catalyst is not widely documented, the broader family of pyrimidine derivatives shows clear utility in catalytic systems, suggesting a potential area for future exploration.
Exploration as New Chemical Entities for Specific Biological Targets
Pyrrolidinyl pyrimidine derivatives have been extensively investigated as new chemical entities (NCEs) against a multitude of biological targets, particularly in oncology and immunology. Their role as kinase inhibitors is especially prominent. ekb.eg
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of numerous kinases, including Janus kinases (JAK1, JAK2), cyclin-dependent kinases (CDK2, CDK4), spleen tyrosine kinase (Syk), PI3Kα, mTOR, and receptor tyrosine kinases like EGFR, Her2, and VEGFR2. nih.govresearchgate.netmdpi.comnih.govgoogle.com These compounds have shown efficacy in various cancer cell lines, including breast, leukemia, and colon cancer. researchgate.netnih.gov Beyond cancer, these scaffolds are also explored for inflammatory diseases by targeting enzymes like cyclooxygenase (COX-2) and lipoxygenase (LOX), as well as Toll-like receptors (TLRs). nih.govmdpi.comnih.govresearchgate.net
The following table summarizes key research findings on specific derivatives and their biological targets.
| Compound/Derivative Series | Biological Target(s) | Reported Activity/Finding |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Compound 5k emerged as a potent multi-targeted inhibitor, inducing apoptosis in HepG2 cells. mdpi.comnih.gov |
| Amide-functionalized Pyrrolo-pyrimidine derivatives | JAK1, JAK2, CDK4 | Compounds 7k and 7f exhibited potent cytotoxic activity against breast cancer (MCF-7) and chronic myeloid leukemia (SET-2) cell lines. researchgate.net |
| 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines | PI3Kα | Derivatives with a 7-phenyl substitution displayed kinase inhibitory activity against breast cancer cell lines. nih.gov |
| Pyrrolopyrimidine derivatives | Spleen Tyrosine Kinase (Syk) | Identified as inhibitors of Syk, with potential therapeutic benefit in inflammatory and allergic diseases like asthma and COPD. google.com |
| Pyrrolidinyl pyrido pyrimidinone derivative | PI3Kα, mTOR | A potent dual inhibitor with suitable oral bioavailability in preclinical studies. nih.gov |
| Fused pyrrolopyrimidine derivatives | COX-2, TLR-2, TLR-4 | Showed promising antioxidant and anti-inflammatory effects by inhibiting these key inflammatory targets. nih.govresearchgate.net |
| Pyrrolopyrimidine and Pyrrolopyridine derivatives | ENPP1 | Compound 18p showed high potency (IC50 = 25.0 nM) and activated the STING pathway for potential cancer immunotherapy. researchgate.net |
Future Research Directions and Unexplored Avenues for 4 Pyrrolidin 2 Yl Pyrimidine Dihydrochloride
Development of Novel Synthetic Methodologies for Enhanced Diversity
Future synthetic research will likely focus on creating a wider array of derivatives of 4-(Pyrrolidin-2-yl)pyrimidine (B9266) to build extensive compound libraries for screening. The development of more efficient and versatile synthetic routes is paramount for enhancing structural diversity.
Key areas for exploration include:
Asymmetric Synthesis and Stereoselective Reactions : Given that the pyrrolidine (B122466) ring contains a chiral center, developing novel stereoselective methods is crucial. Methodologies like 1,3-dipolar cycloadditions using azomethine ylides and a dipolarophile can yield highly functionalized and stereochemically defined pyrrolidine rings. nih.gov Future work could focus on optimizing these reactions to control the stereochemistry at the C2 position of the pyrrolidine ring attached to the pyrimidine (B1678525).
Multi-Component Reactions (MCRs) : MCRs offer an efficient pathway to complex molecules in a single step, promoting atom economy and reducing waste. Designing one-pot reactions that combine precursors for both the pyrimidine and pyrrolidine rings could rapidly generate a diverse set of analogues. nih.gov
Late-Stage Functionalization : Developing methods for the selective modification of the core 4-(Pyrrolidin-2-yl)pyrimidine structure is a significant goal. This would allow for the rapid synthesis of derivatives with varied substituents on both the pyrimidine and pyrrolidine rings, enabling detailed structure-activity relationship (SAR) studies. Techniques such as C-H activation could be explored to introduce functional groups at specific positions.
Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. nih.govnih.gov Applying these methods to the synthesis of 4-(Pyrrolidin-2-yl)pyrimidine derivatives could streamline the production of compound libraries for high-throughput screening.
Table 1: Promising Synthetic Strategies for Future Exploration
| Synthetic Methodology | Potential Advantage | Research Focus |
| Asymmetric Synthesis | Control of stereochemistry, leading to potentially more potent and selective compounds. | Development of chiral catalysts and auxiliaries for the stereoselective formation of the pyrrolidine ring. |
| Multi-Component Reactions | Rapid generation of molecular complexity and library synthesis from simple starting materials. | Designing novel one-pot procedures for assembling the core scaffold. |
| Late-Stage Functionalization | Efficient creation of diverse analogues from a common intermediate. | Exploring C-H activation and other modern coupling reactions on the pyrimidine and pyrrolidine rings. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction conditions for continuous production of the target compound and its derivatives. |
Advanced Mechanistic Studies at the Molecular Level
A fundamental understanding of how 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (B599025) and its derivatives interact with biological targets at a molecular level is essential for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Structural Biology : Co-crystallization of active analogues with their target proteins (e.g., kinases, enzymes) can provide atomic-level insights into binding modes. This information is invaluable for designing next-generation compounds with improved affinity and selectivity.
Computational Chemistry : Molecular docking and density functional theory (DFT) calculations can predict binding conformations and energies, helping to rationalize observed biological activities and guide the design of new derivatives. nih.govekb.eg These studies can also explore the electronic properties of the molecule, which are crucial for its reactivity and interactions. nih.gov
Biophysical Techniques : Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target, providing a deeper understanding of the driving forces behind molecular recognition.
Mechanism of Action Studies : Investigating the downstream cellular effects of target engagement is critical. For instance, if a compound targets a specific enzyme, studies could explore its impact on cellular signaling pathways, apoptosis, or cell cycle progression. nih.govrsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Predictive Modeling : AI/ML algorithms can be trained on existing data to predict various properties of new, unsynthesized derivatives, including their biological activity, toxicity, and physicochemical properties (e.g., solubility, bioavailability). nih.govijpsjournal.com This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design : Generative AI models can design novel molecular structures that are optimized for specific properties or to bind to a particular biological target. tijer.org These models can explore a vast chemical space to propose innovative derivatives of the 4-(pyrrolidin-2-yl)pyrimidine scaffold.
Virtual High-Throughput Screening (vHTS) : ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a target of interest, drastically reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Target Identification : AI can analyze complex biological data from genomics, proteomics, and metabolomics to identify and validate new potential biological targets for which derivatives of 4-(Pyrrolidin-2-yl)pyrimidine might be effective. ijpsjournal.comtijer.org
Table 2: Applications of AI/ML in Future Compound Development
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to forecast the activity and properties of virtual compounds. | Reduces synthesis costs and time by focusing on high-potential molecules. nih.gov |
| Generative Models | Designing entirely new molecules with desired characteristics. | Creates novel and diverse chemical matter beyond traditional medicinal chemistry intuition. tijer.org |
| Virtual Screening | Computationally filtering large compound databases to find potential hits. | Accelerates the identification of lead compounds for new targets. nih.gov |
| Target Identification | Analyzing biological data to propose novel protein targets. | Expands the potential therapeutic applications of the compound class. ijpsjournal.com |
Exploration of New Biological Targets and Disease Areas (Preclinical)
The pyrimidine and pyrrolidine scaffolds are present in drugs with a wide range of therapeutic uses, suggesting that 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride could have untapped biological activities. nih.govgsconlinepress.com A systematic preclinical exploration of new targets and disease areas is a promising future direction.
Enzyme Inhibition : Many pyrimidine derivatives are known to be kinase inhibitors. Screening against panels of kinases (e.g., EGFR, Src, Abl) could uncover anticancer potential. nih.govnih.gov Additionally, targeting other enzymes like metabolic enzymes (carbonic anhydrase, acetylcholinesterase) or dual-target inhibitors (BRD4/PLK1) represents a viable strategy. researchgate.netnih.govmdpi.com
Antimicrobial Activity : Given the prevalence of the pyrimidine core in antimicrobial agents, derivatives should be tested against a broad spectrum of bacteria and fungi, including drug-resistant strains. gsconlinepress.comnih.gov
Anti-inflammatory and Antioxidant Potential : Pyrrolidine and pyrimidine derivatives have shown promise as anti-inflammatory and antioxidant agents. nih.govnovapublishers.com Future studies could evaluate the ability of new analogues to modulate inflammatory pathways or reduce oxidative stress.
Central Nervous System (CNS) Disorders : The pyrrolidine ring is a common feature in CNS-active compounds. Preclinical studies could explore the potential of these compounds in models of neurological and psychiatric disorders.
Application in Materials Science and Supramolecular Chemistry
Beyond its potential biological applications, the structural features of this compound lend themselves to exploration in materials science. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions. This property could be exploited to construct novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Supramolecular Assemblies : The molecule's ability to participate in hydrogen bonding could be leveraged to create self-assembling supramolecular structures like gels, liquid crystals, or nanotubes. The dihydrochloride salt form may particularly influence crystal packing and the formation of specific hydrogen-bonding networks.
Heavy Metal Adsorption : Pyrimidine derivatives have been investigated for their ability to adsorb heavy metals, suggesting potential applications in environmental remediation and water purification. novapublishers.com
Q & A
Q. How do stability studies under varying pH and temperature inform storage conditions?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via LC-MS; identify major degradation products (e.g., hydrolysis of pyrrolidine ring). Store at -20°C in amber vials under argon to prevent oxidation .
Data Contradiction Analysis
| Variable | Study A () | Study B () | Resolution Strategy |
|---|---|---|---|
| Reaction Yield | 65% (DMF, 80°C) | 45% (THF, 60°C) | Optimize solvent polarity and temperature gradient . |
| Biological Activity | IC: 50 nM (Kinase X) | IC: 200 nM (Kinase Y) | Validate target specificity via CRISPR knockouts . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
